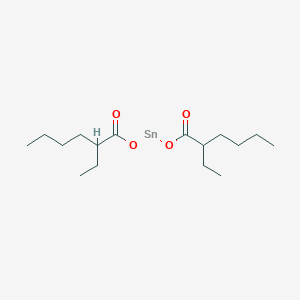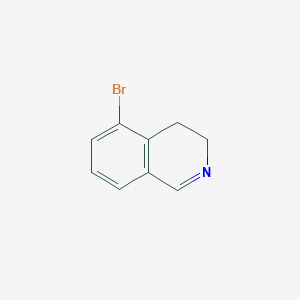
5-Bromo-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,4-dihydroisoquinoline: is a chemical compound with the molecular formula C9H8BrN It is a derivative of isoquinoline, where the bromine atom is substituted at the 5th position and the compound is partially hydrogenated at the 3rd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Bromo-3,4-dihydroisoquinoline involves the bromination of 3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-3,4-dihydroisoquinoline can undergo oxidation reactions to form 5-bromoisoquinoline. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 5-methoxy-3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 5-Bromoisoquinoline.
Reduction: 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: 5-Methoxy-3,4-dihydroisoquinoline.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3,4-dihydroisoquinoline is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of complex molecules .
Mécanisme D'action
The mechanism of action of 5-Bromo-3,4-dihydroisoquinoline and its derivatives largely depends on the specific biological target and the nature of the derivative. Generally, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
3,4-Dihydroisoquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Chloro-3,4-dihydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methoxy-3,4-dihydroisoquinoline:
Uniqueness: 5-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, the bromine atom can influence the biological activity of its derivatives, potentially leading to compounds with unique pharmacological properties .
Propriétés
Numéro CAS |
1355060-38-6 |
|---|---|
Formule moléculaire |
C9H8BrN |
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
5-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
Clé InChI |
YKZXVRNYHKWHQW-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)

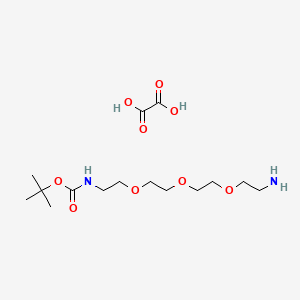
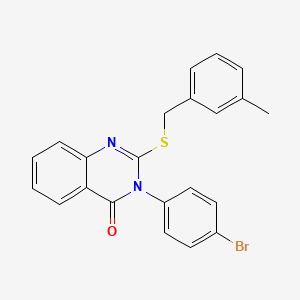
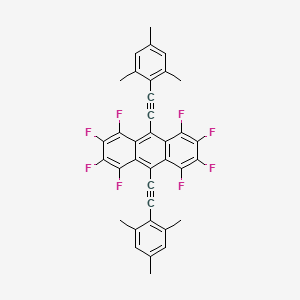
![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

